molecular formula C12H21N5O3 B1668199 Cadralazine CAS No. 64241-34-5

Cadralazine

Cat. No. B1668199
CAS RN: 64241-34-5
M. Wt: 283.33 g/mol
InChI Key: QLTVVOATEHFXLT-UHFFFAOYSA-N
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Description

Cadralazine is an antihypertensive of the hydrazinophthalazine chemical class . It is a peripheral arteriolar vasodilator .


Synthesis Analysis

The synthesis of Cadralazine involves a five-stage “hot” synthesis where the tritiation step was selective debromination of a cyclic β-bromo-α-β-unsaturated ketone .


Molecular Structure Analysis

The molecular structure of Cadralazine is C12H21N5O3 . The structure is complex, with a protected hydrazino group .


Physical And Chemical Properties Analysis

Cadralazine has a molar mass of 283.332 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Inhibition of Complement Components

Cadralazine and its active metabolite CGP 22639 have been studied for their effects on the binding reaction of complement components C3 and C4. Research indicates that Cadralazine inhibited 50% of the binding of C3 and C4 at specific concentrations, with its metabolite showing more potency (Andersson et al., 2004).

Metabolism in Rats

The metabolism of Cadralazine was investigated after oral administration to rats. A specific method was developed to detect the decarbethoxylated metabolite of Cadralazine at nanogram levels (Simonotti et al., 2010).

Absorption, Distribution, and Excretion

A study on the absorption, distribution, and excretion of [14C]Cadralazine in rats and dogs revealed its rapid disappearance from plasma, distribution across various organs, and primary excretion through urine. This research also demonstrated placental transfer and excretion of radioactivity with milk (Bonardi et al., 2010).

Role in Systemic Lupus Erythematosus (SLE) Syndrome

Cadralazine, related to hydralazine, showed a different metabolic pathway, which may influence the pattern of side-effects. In theory, it should not cause SLE-like side-effects, and a case report supported this hypothesis (Andersson, 2004).

Pharmacokinetic Parameter Estimation

A method was proposed to estimate the clearance of Cadralazine using a one-compartment model from a single concentration at a specific sampling point. This research helps in clinical trials where only a single drug concentration can be measured from a patient (Funatogawa & Funatogawa, 2007).

Mechanism of Liver Failure by Hydralazine Derivatives

A study investigated the mechanism of liver failure induced by hydralazine derivatives, focusing on liver regeneration failure. It was found that todralazine, a derivative, could inhibit the catalysis of histone acetyltransferase, possibly leading to liver regeneration failure (Murata et al., 2007).

Safety And Hazards

Cadralazine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The therapeutic potential of Cadralazine cannot be clearly established until the present limited clinical base is expanded to include comparisons with other classes of vasodilating drugs (ACE inhibitors and calcium antagonists), and its utility in the management of other indications such as severe hypertension during pregnancy has been adequately explored .

properties

IUPAC Name

ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVVOATEHFXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048725
Record name Cadralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadralazine

CAS RN

64241-34-5
Record name Cadralazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64241-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadralazine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadralazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13452
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cadralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CADRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Cadralazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041845
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 11 g 3-chloro-6-[N-(2-hydroxypropyl)ethylamino]pyridazine which can be be prepared as described in Example 4 of U.S. Pat. No. 3,769,278 and 11 g monocarbethoxyhydrazine in 55 ml n. pentylalcohol is warmed up to 140° C and kept at this temperature for 4 hours. After cooling the solution is extracted several times with water and then extracts collected together are extracted with ethyl ether. The aqueous phase is treated at room temperature with sodium bicarbonate until complete precipitation. The precipitate is collected, washed with water and dried under vacuum at room temperature on phosphorus pentaoxide to give with good yield 3-(2-carbethoxyhydrazino)-6-[N-(2-hydroxypropyl)ethylamino]-pyridazine melting at 160° -162° C.
Name
3-chloro-6-[N-(2-hydroxypropyl)ethylamino]pyridazine
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Cadralazine

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